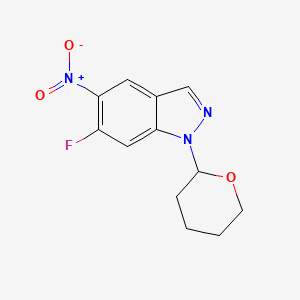

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with fluorine at position 6, a nitro group at position 5, and a tetrahydropyran (THP) protecting group at the N1 position. The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C12H12FN3O3 |

|---|---|

Molecular Weight |

265.24 g/mol |

IUPAC Name |

6-fluoro-5-nitro-1-(oxan-2-yl)indazole |

InChI |

InChI=1S/C12H12FN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2 |

InChI Key |

GELPQAPYOHHGRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:

Formation of the Indazole Core: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate ketone or aldehyde, the indazole core can be formed through cyclization reactions.

Introduction of Fluorine and Nitro Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Nitration can be performed using nitric acid or a nitrating mixture.

Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve nucleophilic substitution or other suitable reactions to attach the tetrahydro-2H-pyran-2-yl group to the indazole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

Industry: Use in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, compounds with fluorine and nitro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility or bioavailability.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent pattern of 6-fluoro-5-nitro-1-THP-indazole distinguishes it from other indazole derivatives. Key comparisons include:

Substituent Impact :

Physicochemical and Spectroscopic Data

Hypothetical data for 6-fluoro-5-nitro-1-THP-indazole are inferred from analogs:

Notes:

Biological Activity

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that belongs to the indazole family, characterized by a unique structure that includes a fluorine atom at the 6-position and a nitro group at the 5-position. The presence of the tetrahydro-2H-pyran-2-yl substituent enhances its chemical diversity and potential biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and interactions with biological systems .

Chemical Structure and Properties

The molecular formula of this compound is C12H12FN3O3, with a molecular weight of 265.24 g/mol. Its structural features contribute significantly to its biological activity, particularly the fluorine atom and nitro group, which may enhance binding affinity to specific enzymes or receptors .

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN3O3 |

| Molecular Weight | 265.24 g/mol |

| Structural Features | Indazole core, fluorine, nitro group, tetrahydro-pyran substituent |

Biological Activity Studies

Several studies have investigated the biological activity of compounds structurally similar to 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole. These investigations have primarily focused on their pharmacological effects.

Anti-cancer Activity

A study evaluating various indazole derivatives found that modifications at the 5-position significantly influenced their cytotoxicity against cancer cell lines. Compounds with nitro groups exhibited enhanced anti-cancer activity compared to those without .

Anti-inflammatory Properties

Another research highlighted the potential of indazole derivatives in modulating inflammatory responses. The presence of electron-withdrawing groups like nitro can increase the efficacy of these compounds in inhibiting pro-inflammatory cytokines .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Q & A

Q. What advanced crystallographic techniques (e.g., Hirshfeld surface analysis) reveal packing interactions influencing stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.